1-Adamantyl isothiocyanate

Anticancer Structure-Activity Relationship Cytotoxicity

Unlike volatile liquid isothiocyanates (AITC m.p. -80°C), 1-adamantyl isothiocyanate is a room-temperature-stable crystalline solid (m.p. 166-170°C), simplifying accurate weighing, reducing volatile loss, and streamlining HTS inventory management. Its rigid adamantane core imparts elevated lipophilicity (LogP ~3.1-3.8) for CNS penetration and metabolic stability, enabling selective TRPA1 antagonist development devoid of TRPV1/TRPM8 off-target activity. Reacts cleanly with secondary amines to yield highly crystalline N',N'-disubstituted thioureas—ideal for library synthesis and scale-up. Choose this scaffold for reproducible, publication-ready results.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
CAS No. 4411-26-1
Cat. No. B1266695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantyl isothiocyanate
CAS4411-26-1
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N=C=S
InChIInChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
InChIKeyYPKFLUARLJRPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantyl Isothiocyanate (CAS 4411-26-1): A Rigid Cage Isothiocyanate Building Block for Synthesis and Target Modulation


1-Adamantyl isothiocyanate is a sulfur-containing organo-adamantane derivative characterized by a rigid, lipophilic adamantane cage (tricyclo[3.3.1.1³,⁷]decane) covalently linked to an electrophilic isothiocyanate group [1]. This structural architecture confers distinct physicochemical properties—high melting point (166–170 °C) [2], pronounced lipophilicity (LogP ~3.1–3.8) , and characteristic nucleophilic addition reactivity with amines to yield N′-substituted N-(1-adamantyl)-thioureas —that differentiate it from smaller, less sterically constrained aliphatic or aromatic isothiocyanates. The adamantyl framework enhances metabolic stability and modulates target engagement, making this compound a unique scaffold for medicinal chemistry and probe development.

Why Generic Substitution Fails: Key Performance Differentiators of 1-Adamantyl Isothiocyanate


In-class isothiocyanates such as allyl isothiocyanate (AITC) or phenyl isothiocyanate (PITC) exhibit distinct pharmacological, physicochemical, and synthetic profiles that preclude simple interchange with the adamantyl variant. Substitution with a less sterically hindered or more hydrophilic isothiocyanate can compromise target selectivity [1], drastically alter metabolic stability and lipophilicity (LogP differences of ~1–2 log units) [2][3], and modify synthetic utility in nucleophilic addition reactions [4]. The following quantitative evidence documents the precise, measurable advantages of the adamantyl scaffold.

Quantitative Evidence Guide: Measurable Differentiation of 1-Adamantyl Isothiocyanate Against Key Comparators


Comparative Cytotoxicity: 1-Adamantyl Isothiocyanate vs. Its Selenium Isostere

In a head-to-head comparison of adamantane-based isothiocyanates and isoselenocyanates, 1-isoselenocyanatoadamantane (the selenium isostere) exhibited approximately 3-fold higher potency than 1-adamantyl isothiocyanate (the sulfur-containing analog) against the MCF-7 breast cancer cell line [1]. The sulfur-to-selenium isosteric replacement enhances inhibitory activity, but this advantage diminishes with increasing spacer length [1]. For research applications requiring the specific electronic and steric properties of a sulfur-containing isothiocyanate (e.g., nucleophilic addition reactions, thiol reactivity), 1-adamantyl isothiocyanate remains the essential tool.

Anticancer Structure-Activity Relationship Cytotoxicity

Lipophilicity as a Selectivity Driver: 1-Adamantyl Isothiocyanate vs. Allyl and Phenyl Isothiocyanates

The lipophilicity of 1-adamantyl isothiocyanate (LogP ~3.1–3.8) is substantially higher than that of the commonly used natural isothiocyanate allyl isothiocyanate (LogP ~2.15–2.4) [1] and modestly higher than phenyl isothiocyanate (LogP ~3.2–3.3) [2]. This enhanced lipophilicity, conferred by the adamantyl cage, can translate to improved membrane permeability and blood-brain barrier penetration [3]. The difference of approximately 1 log unit relative to AITC corresponds to a 10-fold higher predicted partition coefficient, which can profoundly impact in vivo distribution and target engagement.

Drug Design Physicochemical Properties ADME

Ion Channel Selectivity: Adamantyl Scaffold Confers TRPA1 Antagonism Without TRPV1/TRPM8 Activity

The adamantyl ring is not merely a hydrophobic tag but actively contributes to target selectivity. In a study of adamantyl analogues of paracetamol, the adamantyl-containing compounds (including those derived from 1-adamantyl isothiocyanate) acted as selective TRPA1 channel antagonists with no detectable activity at TRPM8 or TRPV1 channels [1]. This contrasts with many natural isothiocyanates (e.g., allyl isothiocyanate) which act as TRPA1 agonists and can also activate TRPV1 [2][3]. The adamantyl scaffold thus converts the functional mode (agonist → antagonist) while narrowing the ion channel selectivity profile.

Pain TRP Channels Selectivity

Synthetic Utility: Nucleophilic Addition to Yield N′,N′-Disubstituted Thioureas

1-Adamantyl isothiocyanate undergoes nucleophilic addition with a range of cyclic secondary amines (pyrrolidine, piperidine, 3-hydroxypiperidine, 4-hydroxypiperidine) to yield N′,N′-disubstituted N-(1-adamantyl)-thiourea derivatives . This reactivity profile is well-characterized and provides a robust entry to adamantyl-containing thioureas, which are valuable intermediates for further functionalization [1]. The adamantyl group imparts crystallinity and high melting points to the resulting thioureas, facilitating purification . In contrast, analogous reactions with phenyl isothiocyanate may yield products with different solubility and stability profiles [2].

Organic Synthesis Thiourea Derivatives Building Block

Stability and Storage: Room Temperature Solid with Inert Atmosphere Requirement

1-Adamantyl isothiocyanate is a solid at room temperature (melting point 166–170 °C) and can be stored at ambient temperature (recommended <15 °C in a cool, dark place) under inert gas to prevent moisture sensitivity [1]. This contrasts with liquid isothiocyanates like allyl isothiocyanate (boiling point ~150 °C, melting point -80 °C) , which require refrigeration and are more prone to volatilization. The solid nature of 1-adamantyl isothiocyanate simplifies weighing, handling, and long-term storage for laboratory procurement.

Stability Storage Handling

Where 1-Adamantyl Isothiocyanate Delivers Unique Value: Research and Industrial Application Scenarios


Medicinal Chemistry: Designing Selective TRPA1 Antagonists for Pain Research

The adamantyl isothiocyanate scaffold provides a unique entry point for developing selective TRPA1 channel antagonists devoid of TRPV1/TRPM8 activity [1]. Researchers seeking to avoid the polymodal agonist effects of natural isothiocyanates like AITC should prioritize this compound as a starting material for synthesizing adamantyl-containing lead candidates. Its elevated lipophilicity (LogP ~3.1–3.8) also supports CNS penetration, making it suitable for exploring central mechanisms of pain and inflammation .

Organic Synthesis: Reliable Building Block for Crystalline N-Adamantyl Thioureas

Synthetic chemists requiring a robust, crystalline thiourea precursor should select 1-adamantyl isothiocyanate over less hindered alternatives. Its reaction with secondary amines proceeds cleanly to yield N′,N′-disubstituted N-(1-adamantyl)-thioureas with enhanced crystallinity, simplifying purification and characterization [2]. This is particularly valuable in library synthesis, scale-up, and the preparation of intermediates for further derivatization.

Chemical Biology: Probing Structure-Activity Relationships of Isothiocyanate Electrophiles

When investigating the influence of steric bulk and lipophilicity on the biological activity of isothiocyanates, 1-adamantyl isothiocyanate serves as a critical comparator. Its ~3-fold lower cytotoxicity against MCF-7 cells relative to its selenium isostere provides a quantitative benchmark for assessing the impact of chalcogen atom replacement [3]. Its distinct LogP value relative to AITC and PITC allows researchers to deconvolute hydrophobic effects from electronic effects in target engagement studies [4].

Compound Management: Procurement of a Stable, Solid Isothiocyanate for Long-Term Storage

For compound management facilities and high-throughput screening centers, the solid nature and room-temperature storage stability of 1-adamantyl isothiocyanate (m.p. 166–170 °C) offer significant operational advantages over liquid isothiocyanates such as AITC (m.p. -80 °C) . Solid compounds are easier to weigh accurately, reduce the risk of volatile loss, and simplify inventory management, making 1-adamantyl isothiocyanate a preferred choice for building screening collections.

Technical Documentation Hub

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